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Compound of Interest

Compound Name: Demethyl linezolid

Cat. No.: B11933387

Introduction

Demethyl linezolid, a lesser-known analogue of the potent oxazolidinone antibiotic linezolid,
has emerged as a compound of interest for researchers in antimicrobial drug development.
Identified primarily as an impurity in the synthesis of linezolid, this molecule, formally known as
(S)-N-((3-(3-fluoro-4-hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, has demonstrated
notable antimicrobial properties. This technical guide provides a comprehensive overview of
demethyl linezolid, consolidating available data on its chemical properties, biological activity,
and potential as a therapeutic agent. The information presented herein is intended for
researchers, scientists, and professionals engaged in the discovery and development of novel

anti-infective drugs.

Chemical and Physical Properties

Demethyl linezolid is structurally similar to linezolid, with the key difference being the
substitution of the morpholine ring with a hydroxyl group on the phenyl ring. This modification
results in altered physicochemical properties, which are summarized in the table below.
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Property Value Reference

(S)-N-({3-[3-fluoro-4-
hydroxyphenyl]-2-oxo-1,3-

IUPAC Name .

oxazolidin-5-

yl}methyl)acetamide

Demethyl linezolid, Linezolid
Synonyms ) )

phenol impurity
CAS Number 168828-65-7 [1]
Molecular Formula C15H18FN30a4 [1]
Molecular Weight 323.32 g/mol

Mechanism of Action

While specific studies on the mechanism of action of demethyl linezolid are not extensively
available, its close structural resemblance to linezolid strongly suggests a shared mechanism.
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.
[2] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a
functional 70S initiation complex, which is a crucial step in bacterial replication.[2][3] This
unique mechanism of action means that cross-resistance with other classes of antibiotics is
unlikely.[3]
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Figure 1. Proposed mechanism of action for demethyl linezolid.

Antimicrobial Activity

Demethyl linezolid has been shown to be an effective antimicrobial agent against various
human and veterinary pathogens.[1][4] The available quantitative in vivo data is presented in
the table below.

. . Route of
) Animal Efficacy o
Organism . Value Administrat Reference
Model Metric )
ion
Staphylococc
Mouse EDso 4.4 mg/kg Oral [4]
us aureus

Experimental Protocols
Synthesis of Demethyl Linezolid
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The synthesis of demethyl linezolid can be achieved through a multi-step process adapted

from established methods for creating linezolid analogues. A plausible synthetic route is

outlined below.

Step 1: Synthesis of N-(3-fluoro-4-hydroxyphenyl)acetamide

Dissolve 3-fluoro-4-aminophenol in a suitable solvent such as dichloromethane.
Cool the solution in an ice bath.

Add acetic anhydride dropwise while stirring.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the product.

Step 2: Synthesis of (S)-N-((3-(3-fluoro-4-hydroxyphenyl)-2-oxooxazolidin-5-

yl)methyl)acetamide

Dissolve N-(3-fluoro-4-hydroxyphenyl)acetamide in a suitable solvent like tetrahydrofuran
(THF).

Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).
Add a strong base, such as n-butyllithium, dropwise.

After stirring for 30 minutes, add (R)-glycidyl butyrate and allow the reaction to slowly warm
to room temperature overnight.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

 Purify the crude product by column chromatography on silica gel to obtain demethyl

3-fluoro-4-aminophenol

Acetylation
(Acetic Anhydride, DCM)

:

N-(3-fluoro-4-hydroxyphenyl)acetamide

:

Cyclization
(n-BuLi, (R)-glycidyl butyrate, THF)

linezolid.

Demethyl Linezolid

Click to download full resolution via product page

Figure 2. Plausible synthetic workflow for demethyl linezolid.

In Vivo Efficacy Testing (Mouse Septicemia Model)

The following protocol is a standard method for determining the in vivo efficacy of an
antimicrobial agent against Staphylococcus aureus in a mouse model.

o Bacterial Culture: Prepare a fresh culture of S. aureus on a suitable agar medium. Inoculate
a single colony into tryptic soy broth and incubate overnight at 37°C.
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 Inoculum Preparation: Centrifuge the overnight culture, wash the bacterial pellet with sterile
saline, and resuspend in saline to a concentration of approximately 1 x 108 CFU/mL.

e Infection: Infect mice (e.g., Swiss albino) intraperitoneally with 0.5 mL of the bacterial
suspension.

e Treatment: At 1-hour post-infection, administer demethyl linezolid orally at various doses to
different groups of mice. Include a vehicle control group.

e Observation: Monitor the mice for 72 hours and record mortality.

o EDso Calculation: Calculate the 50% effective dose (EDso) using a suitable statistical
method, such as probit analysis.

Safety and Toxicology

While comprehensive safety data for demethyl linezolid is not publicly available, it has been
subject to toxicological evaluation as an impurity of linezolid. A 4-week bolus intravenous
toxicity study in rats has been conducted, suggesting that regulatory bodies have assessed its
safety profile in the context of its presence in the final drug product.[1] Further dedicated safety
and toxicology studies would be required to support its development as a standalone
therapeutic agent.

Conclusion

Demethyl linezolid presents an intriguing opportunity for the development of a new
oxazolidinone antibiotic. Its demonstrated in vivo efficacy against Staphylococcus aureus
warrants further investigation into its broader antimicrobial spectrum, pharmacokinetic and
pharmacodynamic properties, and safety profile. The structural modification from linezolid may
offer advantages in terms of spectrum, resistance profile, or tolerability. This technical guide
serves as a foundational resource for researchers to build upon in the exploration of demethyl
linezolid as a potential next-generation antimicrobial agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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